molecular formula C6H6N4 B1613150 1H-Imidazo[4,5-B]pyridin-6-amine CAS No. 329946-99-8

1H-Imidazo[4,5-B]pyridin-6-amine

Cat. No. B1613150
M. Wt: 134.14 g/mol
InChI Key: CMFKCHQBIAIHMH-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyridin-6-amine is a chemical compound with the molecular weight of 134.14 . It plays a crucial role in numerous disease conditions .


Synthesis Analysis

A series of cyano- and amidino-substituted imidazo[4,5-b]pyridines were synthesized using standard methods of organic synthesis .


Molecular Structure Analysis

The molecular structure of 1H-Imidazo[4,5-B]pyridin-6-amine is represented by the Inchi Code: 1S/C6H6N4/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,7H2,(H,8,9,10) .

Its molecular weight is 134.14 .

Scientific Research Applications

Green Synthesis

A study by Sadek et al. (2018) developed a highly efficient multi-component one-pot synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives. This environmentally friendly process uses controlled microwave heating, highlighting an operationally simple method with high yields (Sadek et al., 2018).

Optical Properties

Kielesiński et al. (2015) synthesized 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles and characterized their optical properties. These compounds strongly absorb UV radiation and exhibit fluorescence, indicating potential applications in materials science (Kielesiński et al., 2015).

Synthesis Techniques

Rosenberg et al. (2013) described a method for the C2 amination of imidazo[4,5-b]pyridines, providing easy access to derivatives of protected imidazo[4,5-b]pyridines. This technique is operationally simple and regioselective (Rosenberg et al., 2013).

Novel Synthesis Approaches

Tolkunov et al. (2021) synthesized new derivatives of imidazo[1,5-a]pyrimidine, leading to the discovery of a conversion process into 3H-imidazo[4,5-b]pyridine. This transformation represents a new version of the Dimroth rearrangement (Tolkunov et al., 2021).

Drug Synthesis

Leahy et al. (2012) developed two efficient syntheses of a substructure found in CGRP receptor antagonists, highlighting the importance of 1H-imidazo[4,5-b]pyridin-6-amine in medicinal chemistry (Leahy et al., 2012).

Advanced Organic Synthesis

Pericherla et al. (2013) described a copper-catalyzed tandem imine formation and intramolecular aerobic oxidative C–H bond amination/cyclizations for synthesizing imidazo[1,2-a]pyridines, demonstrating a versatile application in organic synthesis (Pericherla et al., 2013).

Antituberculotic Activity

Bukowski and Janowiec (1996) synthesized derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid with suspected antituberculotic activity, indicating potential biomedical applications (Bukowski & Janowiec, 1996).

Safety And Hazards

The safety information available indicates that 1H-Imidazo[4,5-B]pyridin-6-amine is a substance that requires careful handling. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Imidazopyridines, including 1H-Imidazo[4,5-B]pyridin-6-amine, have shown potential in several research areas, from materials science to the pharmaceutical field . They have been found to have significant medicinal potential, including as GABA A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and NSAIDs . Future research may continue to explore these and other potential applications.

properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,7H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFKCHQBIAIHMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631008
Record name 1H-Imidazo[4,5-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazo[4,5-B]pyridin-6-amine

CAS RN

329946-99-8
Record name 1H-Imidazo[4,5-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Lougiakis, P Marakos, N Pouli… - Chemical and …, 2015 - jstage.jst.go.jp
A number of new 2, 6-disubstituted-1-deazanebularine analogues as well as two structurally related pyrazole-fused tricyclic nucleosides were prepared. Their synthesis was carried out …
Number of citations: 10 www.jstage.jst.go.jp

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